![molecular formula C5H5Br2N B3352173 2-Bromopyridine hydrobromide CAS No. 42981-41-9](/img/structure/B3352173.png)
2-Bromopyridine hydrobromide
Overview
Description
2-Bromopyridine hydrobromide is a chemical compound with the molecular formula C₅H₄BrN·HBr. It is an aryl bromide and a derivative of pyridine, characterized by the presence of a bromine atom at the second position of the pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopyridine hydrobromide can be synthesized from 2-aminopyridine via a diazotization-bromination reaction. The process involves the following steps:
Diazotization: 2-Aminopyridine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Bromination: The diazonium salt is then reacted with hydrobromic acid (HBr) and bromine (Br₂) to yield this compound
Industrial Production Methods: In industrial settings, the Craig diazotization-bromination technique is often employed. This method involves the use of hydrobromic acid, sulfuric acid (H₂SO₄), and bromine in specific molar ratios to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form pyridine N-oxide derivatives.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi and Suzuki coupling reactions, to form C-C and C-N bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium dithionite or sodium sulfide with sodium hydroxide.
Oxidation: Suitable peracids.
Cross-Coupling: Palladium catalysts and organometallic reagents
Major Products:
2-Lithiopyridine: Formed by reaction with butyllithium.
Pyrithione: Formed by oxidation followed by substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Agents
2-Bromopyridine hydrobromide has been studied for its potential as a precursor in the synthesis of antimicrobial agents. For instance, derivatives of bromopyridines have shown efficacy against bacterial strains, making them valuable in drug development .
Anticancer Compounds
Research indicates that compounds derived from 2-bromopyridine can inhibit cancer cell proliferation. These compounds are synthesized through reactions involving this compound, which acts as a building block for more complex molecules targeting cancer pathways .
Neuroprotective Agents
Recent studies highlight the neuroprotective properties of certain bromopyridine derivatives. These compounds are synthesized from this compound and have shown promise in treating neurodegenerative diseases by modulating neuroinflammatory responses .
Agrochemical Applications
Pesticides and Herbicides
this compound serves as a key intermediate in the synthesis of various pesticides and herbicides. Its derivatives are designed to target specific pests while minimizing environmental impact . The compound's ability to form stable complexes with metal ions enhances its application in developing effective agrochemicals.
Synthetic Applications
Building Blocks for Heterocycles
The compound is widely used as a synthon for synthesizing heterocyclic compounds. It participates in reactions such as cross-coupling and nucleophilic substitutions, enabling the formation of diverse heteroaromatic systems .
Catalysis
In catalytic processes, this compound has been employed to facilitate reactions involving palladium and other transition metals. This application is crucial in developing new materials with enhanced properties for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-bromopyridine hydrobromide involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be readily substituted by other nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, its ability to form C-C and C-N bonds through cross-coupling reactions makes it a crucial reagent in the synthesis of complex molecules .
Comparison with Similar Compounds
- 2-Chloropyridine
- 3-Bromopyridine
- 4-Bromopyridine hydrochloride
- 2-Iodopyridine
- 2-Bromopyrimidine
Comparison: 2-Bromopyridine hydrobromide is unique due to its specific reactivity and the position of the bromine atom on the pyridine ring. This positional isomerism allows for selective reactions that are not possible with other halogenated pyridines. For example, 2-bromopyridine is more reactive in cross-coupling reactions compared to its 3- and 4-substituted counterparts .
Properties
IUPAC Name |
2-bromopyridine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN.BrH/c6-5-3-1-2-4-7-5;/h1-4H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCGLYYANKVUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634069 | |
Record name | 2-Bromopyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42981-41-9 | |
Record name | NSC129710 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromopyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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